Ampalex

Übersicht

Beschreibung

Ampalex (CX516) is a low-impact ampakine and a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances glutamatergic signaling by slowing receptor desensitization in the presence of endogenous agonists like glutamate .

Vorbereitungsmethoden

The synthesis of CX516 involves the reaction of quinoxaline with piperidine in the presence of a suitable catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is often prepared as a stock solution in a cyclodextrin vehicle to enhance its solubility and stability .

Analyse Chemischer Reaktionen

CX516 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: CX516 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: CX516 kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Neuroscience and Cognitive Enhancement

- Memory and Learning : Ampalex has been used in research to study mechanisms underlying synaptic plasticity. It enhances long-term potentiation (LTP), a process essential for learning and memory.

- Animal Studies : In various animal models, this compound has demonstrated pro-cognitive effects, improving performance in tasks measuring memory and learning capabilities .

Potential Therapeutic Uses

- Alzheimer’s Disease : Research indicates that this compound may mitigate cognitive decline associated with Alzheimer’s disease by enhancing glutamatergic neurotransmission .

- Attention Deficit Hyperactivity Disorder (ADHD) : Studies suggest that this compound could be beneficial in treating ADHD by improving focus and cognitive function .

- Depression : Some studies have shown that this compound can produce rapid antidepressant effects, potentially offering an alternative to traditional antidepressants like fluoxetine .

Case Study 1: Cognitive Enhancement in Alzheimer’s Models

- Objective : To evaluate the effects of this compound on cognitive function in a mouse model of Alzheimer’s disease.

- Methodology : Mice were administered this compound before being subjected to memory tasks.

- Results : The treated group showed significant improvements in memory retention compared to the control group, indicating the potential of this compound as a therapeutic agent for cognitive impairments associated with Alzheimer’s.

Case Study 2: Rapid Antidepressant Effects

- Objective : To assess the efficacy of this compound in inducing rapid antidepressant-like effects.

- Methodology : A double-blind study was conducted with subjects receiving either this compound or a placebo.

- Results : Participants receiving this compound reported significant reductions in depressive symptoms within one week, suggesting its potential as a fast-acting antidepressant .

Comparative Data Table

Pharmacokinetics

This compound has a relatively short half-life of approximately 45 minutes, which may influence its dosing regimen in clinical applications. Its pharmacokinetic profile necessitates careful consideration when developing therapeutic protocols.

Wirkmechanismus

CX516 acts as a positive allosteric modulator of AMPA receptors. It enhances the function of glutamate, the primary excitatory neurotransmitter in the brain, by binding allosterically to the AMPA receptor channel complex. This binding slows receptor deactivation, resulting in a longer open time and slower excitatory postsynaptic potential decay. This mechanism improves hippocampal long-term potentiation, which is a process associated with learning and memory .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

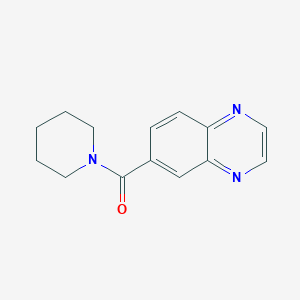

- Chemical Name: 1-(Quinoxalin-6-ylcarbonyl)piperidine

- Molecular Formula : C₁₄H₁₅N₃O

- Molecular Weight : 241.29 g/mol

- CAS Number : 154235-83-3

- Therapeutic Targets : Alzheimer’s disease, schizophrenia, and mild cognitive impairment (MCI) .

Mechanism of Action:

Ampalex potentiates AMPA receptor activity without directly activating it, thereby enhancing synaptic plasticity and cognitive functions such as learning and memory .

Clinical Findings:

- Speed of Action : Demonstrated faster antidepressant-like effects in animal models compared to fluoxetine .

Classification of AMPA Receptor Modulators

AMPA receptor modulators are categorized into structural classes and impact profiles:

Mechanistic Differences

- High-Impact Ampakines (e.g., CX614, cyclothiazide): Trigger Gq-protein-coupled phospholipase Cβ (PLCβ) activation, leading to inositol triphosphate (IP₃)-mediated calcium release from endoplasmic reticulum (ER) stores. This pathway is linked to convulsions and neuronal toxicity . Example: CX614 induces hyperexcitability at therapeutic doses, limiting clinical utility .

Low-Impact Ampakines (e.g., CX516, CX717, CX1739):

Efficacy in Cognitive Disorders

- This compound vs.

- This compound vs. Piracetam :

- Piracetam, a GABA derivative, lacks direct AMPA modulation and shows weaker pro-cognitive effects in clinical settings .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Ampalex (CX-516) in modulating AMPA receptors, and how does this relate to its potential therapeutic effects in neurodegenerative diseases?

this compound acts as a positive allosteric modulator of AMPA receptors, enhancing glutamate-mediated synaptic transmission by prolonging channel opening and increasing ion flux. This mechanism is critical for synaptic plasticity, which underlies learning and memory. In neurodegenerative diseases like Alzheimer’s, AMPA receptor potentiation may counteract synaptic degradation and improve cognitive deficits. Preclinical models demonstrate improved long-term potentiation (LTP) and spatial memory .

- Methodological Note: To validate this mechanism, use electrophysiological assays (e.g., patch-clamp recordings) to measure ion currents in transfected HEK293 cells or hippocampal slices, comparing this compound-treated and control groups .

Q. What experimental models are recommended for evaluating this compound’s cognitive enhancement properties in preclinical research?

- In vitro : Primary neuronal cultures or brain slices to assess synaptic plasticity (e.g., LTP induction).

- In vivo : Rodent models of cognitive impairment (e.g., scopolamine-induced amnesia, transgenic Alzheimer’s mice) using behavioral tests like Morris Water Maze or Novel Object Recognition .

- Methodological Note: Ensure ethical compliance (IACUC protocols) and control for confounding variables like stress or circadian rhythms .

Q. How should researchers standardize pharmacokinetic studies for this compound to ensure reproducibility across laboratories?

Use the following parameters:

| Parameter | Recommendation | Reference |

|---|---|---|

| Administration | Oral gavage or intraperitoneal injection | |

| Dose Range | 1–30 mg/kg (adjust based on species) | |

| Plasma Half-life | Measure via LC-MS/MS at 0, 1, 2, 4, 8h |

- Methodological Note: Include a vehicle control group and validate assay sensitivity using spiked plasma samples .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound’s efficacy across cognitive domains (e.g., episodic memory vs. working memory)?

Contradictions may arise from differences in dosing, experimental design, or outcome measures.

- Step 1 : Conduct a meta-analysis of existing studies, stratifying by dose, model, and cognitive test.

- Step 2 : Design a longitudinal study with multiple cognitive assays (e.g., Radial Arm Maze for working memory, Fear Conditioning for episodic memory) to isolate domain-specific effects.

- Step 3 : Apply multivariate statistical analysis (e.g., MANOVA) to identify confounding variables .

Q. What strategies optimize this compound’s dose-response studies to balance efficacy with receptor desensitization risks?

- Titration Approach : Use a logarithmic dose range (e.g., 0.1–100 μM in vitro) to identify the EC50 and toxicity thresholds.

- Temporal Control : Administer intermittent dosing (e.g., 3 days on/4 days off) to prevent receptor downregulation.

- Biomarker Monitoring : Measure brain-derived neurotrophic factor (BDNF) levels as a surrogate for synaptic health .

Q. How should researchers design a double-blind, placebo-controlled trial for this compound in Alzheimer’s patients while minimizing bias?

- Randomization : Use block randomization stratified by disease severity (e.g., MMSE scores).

- Outcome Measures : Combine cognitive (ADAS-Cog) and biomarker (CSF Aβ42, p-tau) endpoints.

- Data Blinding : Assign separate teams for drug administration, data collection, and analysis .

Q. Data Analysis & Reporting Standards

Q. What statistical methods are appropriate for analyzing this compound’s effects on high-dimensional neuroimaging data?

- Preprocessing : Correct for motion artifacts and normalize images to a standard atlas.

- Analysis : Use voxel-based morphometry (VBM) for structural MRI or functional connectivity matrices for fMRI.

- Statistics : Apply false discovery rate (FDR) correction for multiple comparisons and report effect sizes (Cohen’s d) .

Q. How should researchers present conflicting pharmacokinetic data in this compound studies to ensure transparency?

- Table Design : Include raw data, confidence intervals, and outlier annotations.

- Example Table :

| Study | Dose (mg/kg) | Cmax (ng/mL) | t1/2 (h) | Notes |

|---|---|---|---|---|

| A | 10 | 120 ± 15 | 2.3 ± 0.4 | Fasted condition |

| B | 10 | 95 ± 20 | 1.8 ± 0.3 | Fed condition |

- Methodological Note: Discuss methodological differences (e.g., fed vs. fasted) in the limitations section .

Q. Ethical & Reproducibility Considerations

Q. What ethical safeguards are critical when testing this compound in vulnerable populations (e.g., Alzheimer’s patients)?

- Informed Consent : Use simplified consent forms with iterative comprehension checks.

- Safety Monitoring : Establish an independent data safety monitoring board (DSMB) to review adverse events.

- Post-Trial Access : Provide continued access to this compound for responders after trial completion .

Q. How can researchers enhance reproducibility when sharing this compound-related datasets?

Eigenschaften

IUPAC Name |

piperidin-1-yl(quinoxalin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDGGVOPIJEHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165574 | |

| Record name | Ampalex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CX 516 is a benzylpiperidine AMPAkine, an AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) modulator, that enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex. CX 516 slows receptor deactivation with a longer open time, slower excitatory postsynaptic potential (EPSP) decay and improvement of hippocampal long term potentiation (LTP). | |

| Record name | CX516 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

154235-83-3 | |

| Record name | 1-(Quinoxalin-6-ylcarbonyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154235-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ampalex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CX516 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ampalex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154235-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CX516 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.